5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Overview
Description
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
The compound 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, and are often overexpressed in various types of cancers .
Mode of Action
This compound acts as a multitargeted tyrosine kinase inhibitor . It binds to the kinase domain of its targets, VEGFR-2 and FGFR, inhibiting their activation and subsequent signal transduction . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2 and FGFR, this compound affects several biochemical pathways. The primary pathway is the VEGF signaling pathway , which is crucial for angiogenesis . The inhibition of this pathway leads to reduced angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen . Additionally, the inhibition of FGFR disrupts the FGF signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and wound healing .
Pharmacokinetics
It is known that the compound was developed as a prodrug to improve its aqueous solubility and oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the activation of VEGFR-2 and FGFR, the compound prevents the formation of new blood vessels and disrupts cell growth signals . This can lead to the reduction of tumor growth and potentially cause tumor shrinkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrrole-2-carboxylic acid with hydrazine derivatives to form the triazine ring. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or ethanol
Temperature: 80-120°C
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenated derivatives in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted triazine derivatives
Scientific Research Applications
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl derivatives
- Pyrrolo[2,1-f][1,2,4]triazine analogs
Uniqueness
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness can lead to distinct biological activities and potential therapeutic applications that are not observed with other similar compounds.
Properties
IUPAC Name |
5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCOWYMDRVJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624012 | |
Record name | 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529508-54-1 | |
Record name | 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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